Isopropyl 2-methylisocrotonate

CAS No.: 61692-76-0

Cat. No.: VC3924965

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61692-76-0 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.2 g/mol |

| IUPAC Name | propan-2-yl (Z)-2-methylbut-2-enoate |

| Standard InChI | InChI=1S/C8H14O2/c1-5-7(4)8(9)10-6(2)3/h5-6H,1-4H3/b7-5- |

| Standard InChI Key | VUPBIVVRPJDWNW-ALCCZGGFSA-N |

| Isomeric SMILES | C/C=C(/C)\C(=O)OC(C)C |

| SMILES | CC=C(C)C(=O)OC(C)C |

| Canonical SMILES | CC=C(C)C(=O)OC(C)C |

Introduction

Chemical Identity and Structural Characteristics

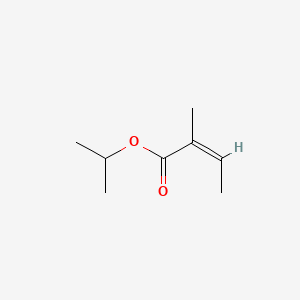

Isopropyl 2-methylisocrotonate, systematically named isopropyl (2Z)-2-methylbut-2-enoate, belongs to the class of α,β-unsaturated esters. Its IUPAC designation underscores the Z-configuration of the double bond between C2 and C3, a critical feature influencing its reactivity and stereochemical behavior . The compound’s structure comprises a crotonate backbone substituted with a methyl group at the α-position and an isopropyl ester moiety at the carbonyl terminus (Fig. 1).

Table 1: Key Molecular Properties of Isopropyl 2-Methylisocrotonate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₂ | |

| Average Mass | 142.198 g/mol | |

| Monoisotopic Mass | 142.09938 g/mol | |

| ChemSpider ID | 4938109 | |

| EINECS Number | 262-899-8 | |

| Double-Bond Stereochemistry | (2Z) |

The compound’s synonyms include isopropyl tiglate and propan-2-yl (2Z)-2-methylbut-2-enoate, reflecting its historical association with tiglic acid derivatives . Spectroscopic analyses, including nuclear magnetic resonance (NMR) and infrared (IR), confirm the planar geometry of the α,β-unsaturated system and the steric hindrance imposed by the isopropyl group.

Synthesis and Manufacturing Processes

Esterification of Crotonic Acid

The primary synthesis route involves the acid-catalyzed esterification of crotonic acid with isopropyl alcohol. Utilizing sulfuric acid (H₂SO₄) as a catalyst, the reaction proceeds via nucleophilic acyl substitution, yielding isopropyl 2-methylisocrotonate and water . Optimal conditions include refluxing equimolar quantities of crotonic acid and isopropyl alcohol in a chloroform medium for extended periods (e.g., 10 days), achieving moderate yields (~57%) after purification via fractional distillation .

Catalytic Innovations

Recent advances employ organic superacids like 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆H₅CHTf₂) to enhance reaction efficiency. These catalysts facilitate milder conditions (e.g., −40°C in dichloromethane) and reduce side reactions, enabling near-quantitative yields (>99%) in controlled environments . Such methods are critical for scaling production while maintaining stereochemical integrity.

Physicochemical Properties

While comprehensive data on physical properties (e.g., melting point, boiling point) remain scarce in published literature, inferences can be drawn from analogous α,β-unsaturated esters:

-

Solubility: Likely miscible with common organic solvents (e.g., chloroform, dichloromethane) due to nonpolar isopropyl and methyl substituents.

-

Thermal Stability: Superior to poly(methyl methacrylate) (PMMA), with a 5% weight loss temperature (Td5) exceeding 300°C in polymeric forms .

-

Optical Properties: Transparent films of poly(isopropyl crotonate) exhibit total light transmittance values >90%, comparable to PMMA and glass .

Experimental characterization efforts are urgently needed to resolve ambiguities in volatility, hydrophobicity, and phase behavior.

Applications in Industry and Research

Polymer Science

Isopropyl 2-methylisocrotonate serves as a monomer in group-transfer polymerization (GTP), producing polymers with narrow molecular weight distributions (Mw/Mn ≈ 1.14–1.20) . The resulting poly(isopropyl crotonate) demonstrates a glass-transition temperature (Tg) of ~122°C, outperforming PMMA (104°C), and exhibits enhanced thermal degradation resistance (Td5 = 359°C vs. 304°C for PMMA) . These attributes make it suitable for high-temperature coatings and optical materials.

Pharmaceutical Intermediates

Though direct evidence is limited, structural analogs like isopropyl clofibrate—a hypolipidemic agent—suggest potential applications in drug design . The ester’s hydrolytic lability under physiological conditions may enable controlled drug release, though toxicological studies are prerequisite.

Recent Research and Future Directions

A 2019 study pioneered the use of organic superacids in GTP, achieving unprecedented control over poly(isopropyl crotonate) architecture . Subsequent research should explore:

-

Copolymerization Strategies: Blending with acrylates or styrenics to tailor mechanical properties.

-

Biomedical Applications: Functionalization for biodegradable implants or drug-eluting stents.

-

Computational Modeling: Predicting reactivity ratios and polymer microstructure via DFT calculations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume